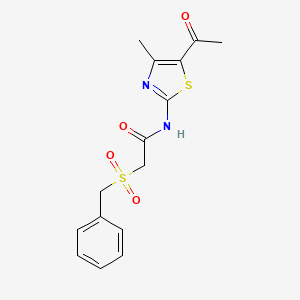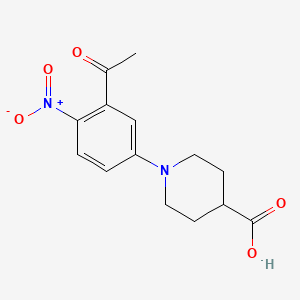![molecular formula C15H19N3O3 B2962014 2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide CAS No. 303148-34-7](/img/structure/B2962014.png)
2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a cyano group, a dimethoxyphenethyl group, and an amino group, making it a versatile molecule for research and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide typically involves multiple steps, starting with the preparation of the dimethoxyphenethylamine. This intermediate is then reacted with cyanoacetic acid under specific conditions to form the target compound. The reaction conditions may include the use of a strong base, such as sodium hydroxide, and a suitable solvent, such as ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency and yield, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or tosylates.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide may be used to study the effects of cyano-containing compounds on biological systems. It can also serve as a tool for probing molecular interactions and pathways.
Medicine: In the medical field, this compound has potential applications in drug development. Its unique structure may make it a candidate for the design of new therapeutic agents targeting specific diseases or conditions.
Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials science applications.
作用機序
The mechanism by which 2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide exerts its effects involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dimethoxyphenethyl group may interact with receptors or enzymes, modulating their activity. The amino group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
類似化合物との比較
2-Cyano-3-[(3,4-dimethoxyphenyl)acrylic acid
2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide
Uniqueness: 2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for various biological and industrial uses.
特性
IUPAC Name |
(Z)-2-cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(12(9-16)15(17)19)18-7-6-11-4-5-13(20-2)14(8-11)21-3/h4-5,8,18H,6-7H2,1-3H3,(H2,17,19)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRAEIPXFOMMSM-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)N)/NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961931.png)



![N-Methyl-1-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2961936.png)


![6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961940.png)

![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961947.png)
![2-(Methylamino)-2-[1-(methylsulfanyl)cyclopropyl]acetonitrile](/img/structure/B2961949.png)
![3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline](/img/structure/B2961950.png)
![5-(4-tert-Butyl-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2961951.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2961953.png)
